

Application Notes and Protocols: Methyl 3-Methylquinoxaline-2-carboxylate Derivatives in Medicinal Chemistry

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Compound of Interest		
Compound Name:	Methyl 3-methylquinoxaline-2- carboxylate	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of **methyl 3-methylquinoxaline-2-carboxylate** derivatives, a promising class of compounds in medicinal chemistry. These derivatives have demonstrated significant potential as anticancer and antimicrobial agents.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antibacterial, antifungal, antiviral, anticancer, antitubercular, antimalarial, and anti-inflammatory properties.[1][2] The core structure of quinoxaline provides a versatile scaffold for chemical modifications to develop novel therapeutic agents. This document focuses on derivatives of **methyl 3-methylquinoxaline-2-carboxylate**, exploring their synthesis, biological activity, and mechanisms of action, particularly in the context of cancer and infectious diseases.

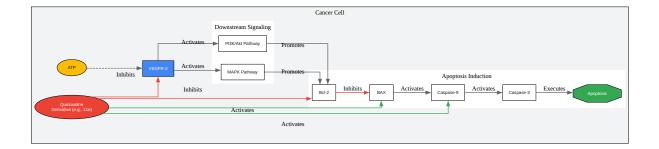
Anticancer Applications



Derivatives of 3-methylquinoxaline have emerged as potent anticancer agents, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[3][4][5] Inhibition of VEGFR-2 can effectively suppress tumor growth and metastasis.

Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction

Certain 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives have been designed as VEGFR-2 inhibitors.[3][5] These compounds competitively block the ATP binding site of the VEGFR-2 kinase domain. This inhibition triggers a cascade of downstream effects, leading to the induction of apoptosis (programmed cell death) in cancer cells. One of the most promising compounds, designated as 11e, has been shown to arrest the cell cycle at the G2/M phase and significantly increase the levels of pro-apoptotic proteins such as caspase-3, caspase-9, and BAX, while decreasing the level of the anti-apoptotic protein Bcl-2.[3][4][6]



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VEGFR-2 inhibition and apoptosis induction pathway.

Quantitative Data: In Vitro Cytotoxicity and VEGFR-2 Inhibition

The following tables summarize the in vitro biological activities of selected 3-methylquinoxaline derivatives against human cancer cell lines and their inhibitory effect on VEGFR-2.

Table 1: In Vitro Cytotoxicity (IC50, μM) of 3-Methylquinoxaline Derivatives[3][4][5][6]

Compound	HepG-2 (Liver Cancer)	MCF-7 (Breast Cancer)
11e	2.1	3.5
11g	4.3	5.2
12e	6.8	7.4
12g	8.1	9.8
12k	5.5	6.3
Sorafenib	2.2	3.4

Table 2: VEGFR-2 Inhibitory Activity (IC50, μM) of 3-Methylquinoxaline Derivatives[3][4][5][6]



Compound	VEGFR-2 IC50 (μM)
11b	4.8
11e	3.2
11f	3.9
11g	3.5
12e	4.2
12f	5.1
12g	4.5
12k	2.9
Sorafenib	0.00307

Antimicrobial Applications

Certain derivatives of **methyl 3-methylquinoxaline-2-carboxylate** have also been investigated for their antimicrobial properties, including activity against Mycobacterium tuberculosis.

Antimycobacterial Activity

Novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have shown promising activity against Mycobacterium tuberculosis.[7][8] For instance, compound 4 (7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide) exhibited high antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 1.25 µg/mL against M. tuberculosis and demonstrated low in vivo toxicity in mice.[7][8] The proposed mechanism of action for these compounds involves DNA damage.[7][8]

Table 3: Antimycobacterial Activity (MIC, μg/mL) of Quinoxaline-2-carboxylic Acid 1,4-Dioxide Derivatives[7]

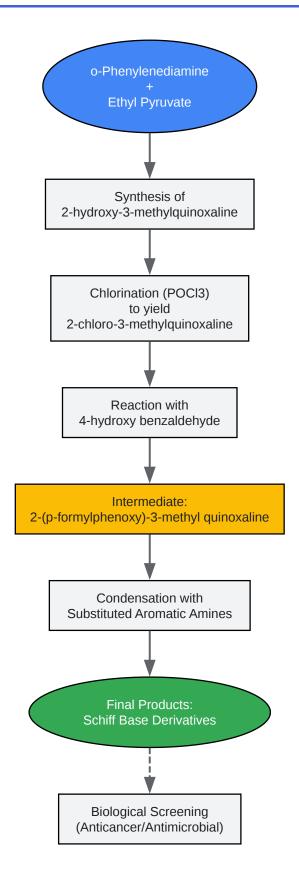


Compound	M. tuberculosis H37Ra	M. smegmatis mc² 155
4	1.25	2.5
Isoniazid	0.06	25
Rifampicin	0.06	0.2

Experimental Protocols General Synthesis Workflow

The synthesis of various **methyl 3-methylquinoxaline-2-carboxylate** derivatives typically follows a multi-step process, starting from readily available precursors. The general workflow involves the synthesis of a core quinoxaline structure followed by various modifications to introduce different functional groups.





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General synthesis and screening workflow.



Protocol: Synthesis of 3-Methyl-quinoxaline-2-carboxylic Acid[9]

Materials:

- Methyl 3-methylquinoxaline-2-carboxylate
- Methanol
- 2N Sodium hydroxide solution
- 1N Hydrochloric acid solution
- · Ethyl acetate
- · Anhydrous magnesium sulfate
- Water
- Saturated saline solution

Procedure:

- Dissolve **methyl 3-methylquinoxaline-2-carboxylate** (0.20 g, 0.99 mmol) in a solvent mixture of methanol (8 mL) and 2N sodium hydroxide solution (2 mL).
- Stir the reaction mixture at room temperature for 30 minutes.
- Concentrate the mixture to approximately one-third of its original volume using a rotary evaporator.
- Adjust the pH to acidic with 1N hydrochloric acid solution.
- Extract the product with ethyl acetate.
- Combine the organic phases, wash sequentially with water and saturated saline solution.
- Dry the organic phase over anhydrous magnesium sulfate.



- Filter the solution and concentrate the filtrate by rotary evaporation to obtain a solid product.
- Dry the solid product under high vacuum to yield 3-methylquinoxaline-2-carboxylic acid (0.16 g, 87% yield).

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

- Human cancer cell lines (e.g., HepG-2, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well microplates
- CO₂ incubator (37°C, 5% CO₂)

Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
- Incubate the plates for 48 hours.
- Add 20 μL of MTT solution to each well and incubate for an additional 4 hours.
- \bullet Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.



 Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: VEGFR-2 Kinase Assay

Materials:

- Recombinant human VEGFR-2 kinase
- Kinase buffer
- ATP
- Substrate (e.g., a synthetic peptide)
- Test compounds (dissolved in DMSO)
- Detection antibody (e.g., anti-phosphotyrosine antibody)
- 96-well plates

Procedure:

- Add the test compounds at various concentrations to the wells of a 96-well plate.
- Add the VEGFR-2 enzyme and the substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with a phosphotyrosine-specific antibody.
- Calculate the percentage of inhibition of VEGFR-2 activity and determine the IC50 value.

Conclusion



Methyl 3-methylquinoxaline-2-carboxylate derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer agents, through mechanisms such as VEGFR-2 inhibition and apoptosis induction, and their potential as antimicrobial agents, highlight their importance for further drug discovery and development efforts. The protocols outlined in this document provide a foundation for researchers to synthesize and evaluate these compounds for various therapeutic applications.

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